molecular formula C19H16N2O5S2 B2411902 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide CAS No. 896332-56-2

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2411902
CAS No.: 896332-56-2
M. Wt: 416.47
InChI Key: OCQAXMGWGZSDQS-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is an organic compound that features a nitro group, a phenylsulfonyl group, and a thienyl group attached to a benzamide core

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-19(14-6-4-7-15(12-14)21(23)24)20-13-18(17-10-5-11-27-17)28(25,26)16-8-2-1-3-9-16/h1-12,18H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQAXMGWGZSDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Amino derivatives: Formed through reduction of the nitro group.

    Halogenated derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The thienyl group can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is unique due to the combination of its nitro, phenylsulfonyl, and thienyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula: C₁₄H₁₅N₃O₃S
  • Molecular Weight: 303.35 g/mol
  • IUPAC Name: this compound

The presence of the nitro group and the benzenesulfonyl moiety is significant for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study evaluating various nitrobenzamide derivatives indicated that compounds with a similar structure exhibited significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (μM) Activity
A5496.26 ± 0.33High
HCC82720.46 ± 8.63Moderate
NCI-H35816.00 ± 9.38Moderate

These results suggest that modifications in the chemical structure can enhance or reduce antitumor efficacy, making it essential to explore various derivatives for optimal activity .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings are summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
E. coli15Moderate
S. aureus10High

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation: The compound appears to interfere with cellular pathways that promote tumor growth.
  • DNA Binding: Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that nitro compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Studies

A notable case study involved the application of this compound in a preclinical model of lung cancer. The compound was administered to mice bearing A549 xenografts, resulting in a significant reduction in tumor size compared to control groups treated with saline or vehicle alone.

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